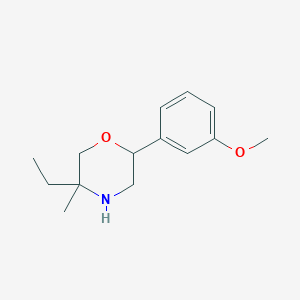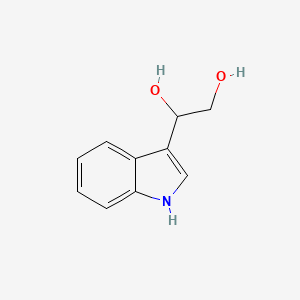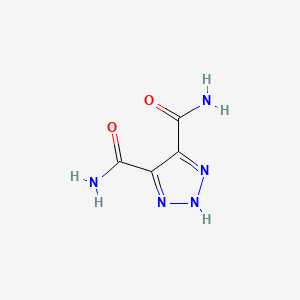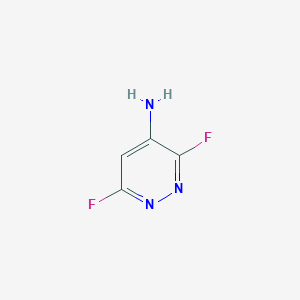
4,4,5,5-Tetramethyl-2-(6-(phenanthren-9-yl)naphthalen-2-yl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(6-(phenanthren-9-yl)naphthalen-2-yl)-1,3,2-dioxaborolane is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, attached to a naphthalene moiety substituted with a phenanthrene group. The presence of tetramethyl groups adds to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(6-(phenanthren-9-yl)naphthalen-2-yl)-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Naphthalene Derivative: The naphthalene derivative is synthesized by reacting naphthalene with appropriate reagents to introduce the phenanthrene group.
Introduction of the Dioxaborolane Ring: The dioxaborolane ring is introduced through a reaction involving boronic acid or boronate esters under specific conditions, such as the presence of a base and a solvent like tetrahydrofuran (THF).
Tetramethyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-Tetramethyl-2-(6-(phenanthren-9-yl)naphthalen-2-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the boron atom, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of boronic acids or boronates.
Reduction: Formation of borohydrides.
Substitution: Formation of substituted dioxaborolanes.
Applications De Recherche Scientifique
4,4,5,5-Tetramethyl-2-(6-(phenanthren-9-yl)naphthalen-2-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of fluorescent probes for imaging and detection of biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and polymers.
Mécanisme D'action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(6-(phenanthren-9-yl)naphthalen-2-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The phenanthrene and naphthalene moieties contribute to the compound’s electronic properties, enhancing its reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5-Tetramethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborolane: Lacks the phenanthrene group, resulting in different reactivity and applications.
4,4,5,5-Tetramethyl-2-(phenanthren-9-yl)-1,3,2-dioxaborolane: Lacks the naphthalene group, affecting its stability and electronic properties.
Uniqueness
4,4,5,5-Tetramethyl-2-(6-(phenanthren-9-yl)naphthalen-2-yl)-1,3,2-dioxaborolane is unique due to the combination of the phenanthrene and naphthalene groups, which impart distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in advanced material synthesis and biological imaging.
Propriétés
Formule moléculaire |
C30H27BO2 |
|---|---|
Poids moléculaire |
430.3 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-(6-phenanthren-9-ylnaphthalen-2-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C30H27BO2/c1-29(2)30(3,4)33-31(32-29)24-16-15-20-17-23(14-13-21(20)18-24)28-19-22-9-5-6-10-25(22)26-11-7-8-12-27(26)28/h5-19H,1-4H3 |
Clé InChI |
YGTCQKJWVWZQQD-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C4=CC5=CC=CC=C5C6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B15244173.png)

![4-[3-(4-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244189.png)
![Tert-butyl 3-amino-6-cyclobutyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B15244198.png)
![Racemic-(1S,3S,4S,5R)-2-Benzyl3-Ethyl5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B15244200.png)
![Octahydro-2H-pyrido[1,2-a]pyrimidine-6-carbonitrile](/img/structure/B15244206.png)


![[1]Benzopyrano[2,3-f]indole-4-acetic acid, 1,10-dihydro-10-oxo-](/img/structure/B15244225.png)




